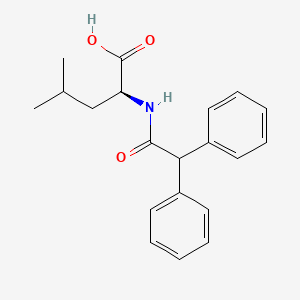
Leucine, N-(diphenylacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine, N-(diphenylacetyl)- is a derivative of the essential amino acid leucine. This compound is characterized by the substitution of the amino group in leucine with a diphenylacetyl group. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic functions. The modification with a diphenylacetyl group potentially alters its chemical properties and biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(diphenylacetyl)- typically involves the acylation of leucine with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Leucine, N-(diphenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Leucine, N-(diphenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylacetyl group to a diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diphenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Leucine, N-(diphenylacetyl)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in muscle protein synthesis and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of Leucine, N-(diphenylacetyl)- involves its interaction with specific molecular targets and pathways. The diphenylacetyl group may enhance its ability to interact with certain enzymes or receptors, thereby modulating biological activities. The compound may influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
Leucine, N-(diphenylacetyl)- can be compared with other leucine derivatives such as:
N-acetyl-leucine: Known for its therapeutic potential in neurological disorders.
Leucine methyl ester: Used in peptide synthesis.
Leucine ethyl ester: Another derivative used in various chemical syntheses.
The uniqueness of Leucine, N-(diphenylacetyl)- lies in its diphenylacetyl group, which imparts distinct chemical and biological properties compared to other leucine derivatives.
Eigenschaften
CAS-Nummer |
65707-78-0 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2S)-2-[(2,2-diphenylacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-14(2)13-17(20(23)24)21-19(22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChI-Schlüssel |
BYFNJQVYVZRKFM-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


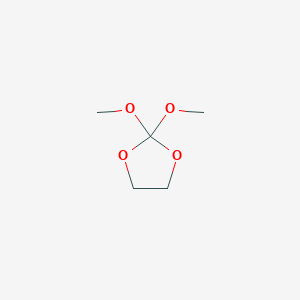
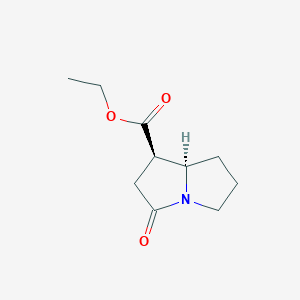
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
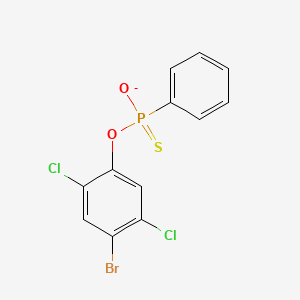

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
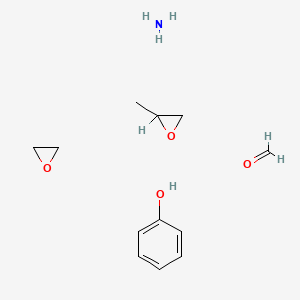
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

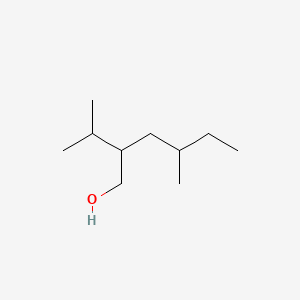
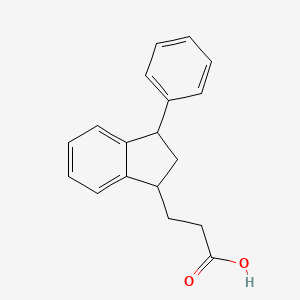

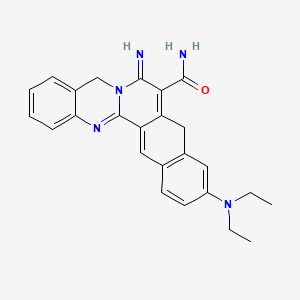
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
